11-Deoxytetrodotoxin

Electrophysiology Sodium Channel Pharmacology Ion Channel Biophysics

11-Deoxytetrodotoxin (11-deoxyTTX) is a naturally occurring congener of tetrodotoxin (TTX), first isolated from the newt Cynops ensicauda. Its molecular formula is C₁₁H₁₇N₃O₇ (MW 303.27 g/mol).

Molecular Formula C11H17N3O7
Molecular Weight 303.27 g/mol
CAS No. 113564-23-1
Cat. No. B038014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxytetrodotoxin
CAS113564-23-1
Synonyms11-deoxytetrodotoxin
11-deoxytetrodotoxin, (4beta)-isome
Molecular FormulaC11H17N3O7
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O
InChIInChI=1S/C11H17N3O7/c1-9(18)4-2-6(16)13-8(12)14-10(2)3(15)5(9)21-11(19,20-4)7(10)17/h2-7,15-19H,1H3,(H3,12,13,14)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1
InChIKeyXXUFXWUHBMGUMY-FDOMXQSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxytetrodotoxin (CAS 113564-23-1): A Defined TTX Analog for Voltage-Gated Sodium Channel Research and Procurement


11-Deoxytetrodotoxin (11-deoxyTTX) is a naturally occurring congener of tetrodotoxin (TTX), first isolated from the newt Cynops ensicauda. Its molecular formula is C₁₁H₁₇N₃O₇ (MW 303.27 g/mol) [1]. The defining structural feature is the replacement of the C-11 hydroxymethyl group (–CH₂OH) present in TTX with a methyl group (–CH₃), abolishing one key hydrogen-bond donor while preserving the essential guanidinium group, ortho ester, and remaining hydroxyl array [2]. Like TTX, 11-deoxyTTX binds to neurotoxin receptor site 1 on the extracellular pore of voltage-gated sodium channels (Naᵥ) and blocks sodium ion conductance. Its altered potency profile, well-characterized synthetic access, and intermediate position within the TTX analog series make it a strategic molecular probe for structure–activity relationship (SAR) studies and a candidate for applications where full TTX toxicity is prohibitive.

Why Generic Substitution of TTX Analogs Risks Invalid Experimental Conclusions: The Case for 11-Deoxytetrodotoxin


TTX and its naturally occurring deoxy and epi analogs cannot be treated as interchangeable sodium channel blockers. Each hydroxyl group on the dioxa-adamantane cage contributes a discrete hydrogen-bonding interaction to the channel binding pocket, and the removal, epimerization, or oxidation of a single hydroxyl can produce up to 100-fold shifts in potency that are both assay-dependent and subtype-dependent [1]. Blind substitution of 11-deoxyTTX for TTX—or for other analogs such as 6-epiTTX, 4-epiTTX, 4,9-anhydroTTX, or chiriquitoxin—without quantitative calibration against the specific assay end-point risks introducing systematic potency errors, misattributing functional effects to the wrong molecular contact, or masking genuine subtype-selectivity trends. The quantitative evidence compiled below establishes the exact magnitude of these differences and provides the explicit data needed to evaluate whether 11-deoxyTTX is the appropriate tool for a given experimental or procurement specification.

Quantitative Differentiation Evidence for 11-Deoxytetrodotoxin: Potency, Binding Affinity, Cellular Activity, In Vivo Lethality, and Molecular Pharmacology


Electrophysiological Sodium Current Blockade: 108-Fold Potency Reduction Relative to TTX in Voltage-Clamped Frog Skeletal Muscle

In voltage-clamped frog skeletal muscle fibers, 11-deoxyTTX exhibits an ED₅₀ for reducing peak inward sodium current (I_Na) of 445 nM at pH 7.25, compared to 4.1 nM for TTX and 96 nM for 6-epiTTX, representing a 109-fold potency reduction versus TTX and a 4.6-fold reduction versus 6-epiTTX [1]. The energetic penalty corresponds to the loss of a single hydrogen bond between the C-11 hydroxyl of TTX and a hydrogen-bond acceptor on the sodium channel protein. This direct head-to-head electrophysiological comparison demonstrates that the C-11 modification is the dominant contributor to the potency difference among the three compounds tested, with the 6-epimerization producing a more modest 23-fold loss relative to TTX [1].

Electrophysiology Sodium Channel Pharmacology Ion Channel Biophysics

Equilibrium Binding Affinity to Native Brain Sodium Channels: 21-Fold Lower Affinity Than TTX in Radioligand Competition Assays

In a systematic radioligand competition study using [³H]saxitoxin binding to rat brain membrane preparations, the equilibrium dissociation constant (Kd) of 11-deoxyTTX was determined to be 37 nM, compared to 1.8 nM for TTX, representing a 21-fold reduction in binding affinity [1]. This study ranked 13 TTX analogs under identical conditions, establishing a quantitative hierarchy: TTX (1.8 nM) ≈ chiriquitoxin (1.0 nM) ≈ 11-oxoTTX (1.5 nM) < 11-deoxyTTX (37 nM) ≈ 6-epiTTX (39 nM) < 4-epiTTX (68 nM) < 4,9-anhydroTTX (180 nM) [1]. The near-identical affinities of 11-deoxyTTX and 6-epiTTX indicate that the C-11 hydroxyl and C-6 hydroxyl contribute comparable hydrogen-bond energy to the binding interaction, yet through chemically distinct acceptor sites on the channel protein [1].

Radioligand Binding Sodium Channel Pharmacology Neurochemistry

Cellular Functional Protection in Neuroblastoma Cells: 59-Fold Reduction Versus TTX and 34-Fold Superiority Over 8,11-DideoxyTTX

In a cell-based neuroprotection assay measuring inhibition of ouabain/veratridine-induced cytotoxicity in mouse neuroblastoma Neuro-2a cells, 11-deoxyTTX exhibited an ED₅₀ of 270 ± 74 nM, compared to 4.6 ± 0.70 nM for TTX and 9300 ± 3300 nM for 8,11-dideoxyTTX [1]. This represents a 59-fold reduction in functional potency versus TTX, but a 34-fold gain in potency relative to 8,11-dideoxyTTX. The steep 34-fold drop caused by removing the C-8 hydroxyl in addition to C-11 demonstrates that the C-8 hydroxyl contributes substantially to channel blocking activity, a finding that had not been evaluated prior to this comparative study [1]. The data also independently corroborate the mouse lethality ranking: TTX > 11-deoxyTTX ≫ 8,11-dideoxyTTX.

Neuroprotection Assay Cell-Based Toxicology Sodium Channel Pharmacology

In Vivo Mouse Lethality: 7-Fold Reduction in Acute Toxicity Compared to TTX

The intraperitoneal LD₅₀ of 11-deoxyTTX in mice is approximately 70 μg/kg, compared to approximately 10 μg/kg for TTX, representing a 7-fold reduction in acute lethality [1][2]. A related analog, 8,11-dideoxyTTX, did not cause lethality at 700 μg/kg, indicating its LD₅₀ exceeds 70-fold that of TTX and 10-fold that of 11-deoxyTTX [2]. This toxicity gradient—TTX (most toxic) > 11-deoxyTTX (intermediate) ≫ 8,11-dideoxyTTX (least toxic)—parallels the potency ranking observed in both electrophysiological and cellular assays, confirming that the C-11 hydroxyl is a critical determinant of in vivo sodium channel block [1][2].

In Vivo Toxicology Lethal Dose Determination Biosafety Assessment

Nav1.4 Mutant Pharmacology: Quantifying C-11 Hydroxyl Interaction Energy at Single-Residue Resolution

Site-directed mutagenesis studies of the rat Nav1.4 sodium channel expressed in mammalian cells provide direct molecular evidence for the C-11 interaction. On wild-type Nav1.4, TTX blocks with an IC₅₀ of 48.6 ± 4.3 nM, whereas 11-deoxyTTX requires 294.0 ± 82.7 nM, a 6.1-fold potency loss (ΔΔG ≈ 0.7 kcal/mol) attributable solely to the missing C-11 hydroxyl [1]. Mutations at positions predicted to interact with C-11 (e.g., N404A, N404R, T759I, T759K, D1241A) produced proportionate shifts in 11-deoxyTTX sensitivity, with IC₅₀ values ranging from 98.2 ± 8.2 nM (D1241A) to 2180 ± 43.8 nM (M1240A) [1]. The ΔΔG values for TTX versus 11-deoxyTTX across these mutants were generally ≤0.4 kcal/mol, indicating that the C-11 hydroxyl interaction energy is conserved across most mutations and is additive rather than cooperative with other binding contacts [1]. By contrast, mutations at the guanidinium interaction site (e.g., D400A, E403Q, E758Q) abolish binding of both compounds (>3000 to >100,000 nM IC₅₀), confirming that the guanidinium–carboxylate ion pair is the dominant energetic anchor common to all TTX analogs [1].

Ion Channel Mutagenesis Structure-Activity Relationship Molecular Pharmacology

Recommended Procurement and Experimental Scenarios for 11-Deoxytetrodotoxin (CAS 113564-23-1)


Sodium Channel SAR Studies Requiring Intermediate-Potency Molecular Probes

For structure–activity relationship studies mapping individual hydroxyl contributions to sodium channel binding, 11-deoxyTTX serves as the definitive probe for the C-11 position. Its 6.1-fold IC₅₀ shift relative to TTX on wild-type Nav1.4 (294 vs 48.6 nM) [1] and consistent ΔΔG values across a panel of pore-loop mutants provide a calibrated readout of the C-11 hydrogen-bond energy. Researchers requiring matched pairs of TTX and its deoxy analogs to dissect binding-site geometry should prioritize 11-deoxyTTX over 4-epiTTX or 4,9-anhydroTTX, which exhibit larger or structurally distinct perturbations.

Cell-Based Neuroprotection Screening with an Expanded Dynamic Range

In Neuro-2a cell-based neuroprotection assays where TTX's sub-nanomolar potency (ED₅₀ 4.6 nM) makes serial dilution error-prone and 8,11-dideoxyTTX is virtually inactive (ED₅₀ 9.3 μM), 11-deoxyTTX provides an ED₅₀ of 270 nM [2]. This intermediate potency allows robust assay performance using standard laboratory liquid-handling equipment within a 10–1000 nM working concentration range, improving reproducibility in medium-throughput screening formats.

In Vivo Rodent Pharmacology Studies Requiring Reduced Acute Toxicity

When experimental protocols demand systemic sodium channel blockade in rodent models, 11-deoxyTTX introduces a 7-fold safety margin over TTX (mouse i.p. LD₅₀ ~70 vs ~10 μg/kg) [3][4]. This reduced lethality makes it the preferred choice for studies requiring repeated dosing or administration at doses that achieve measurable plasma concentrations without immediate mortality, such as pain model validation or autonomic nervous system investigations.

Analytical Reference Standard for TTX-Analog Detection and Quantification

11-DeoxyTTX has been confirmed as a naturally occurring component in puffer fish (Fugu niphobles) and newts (Cynops ensicauda) and is frequently detected alongside TTX, 6-epiTTX, and 4-epiTTX in LC-MS and LC-FLD analyses [5][6]. Its availability as a well-characterized synthetic product [7] establishes it as a certified reference material for analytical laboratories developing or validating TTX-analog detection methods in seafood safety monitoring programs.

Quote Request

Request a Quote for 11-Deoxytetrodotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.